Lavendamycin

Antimicrobial Antifungal Streptonigrin

This is authentic Lavendamycin, a pentacyclic quinoline-5,8-dione antibiotic, verified for its essential 7-amino pharmacophore required for NQO1 substrate recognition. It offers unique selectivity for T-ALL (CCRF-CEM) cells and superior potency against dermatophytes (Trichophyton, Microsporum) versus streptonigrin. Ideal for NQO1-mediated bioreductive prodrug design, NNRTI combination therapy research with analog MB 344, and fungal target deconvolution. Insist on the genuine metabolite to ensure valid SAR and bioactivation data.

Molecular Formula C22H14N4O4
Molecular Weight 398.4 g/mol
CAS No. 81645-09-2
Cat. No. B1674582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLavendamycin
CAS81645-09-2
SynonymsLavendamycin;  NSC 322370;  NSC-322370;  NSC322370; 
Molecular FormulaC22H14N4O4
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC=CC=C3NC2=C(N=C1C(=O)O)C4=NC5=C(C=C4)C(=O)C=C(C5=O)N
InChIInChI=1S/C22H14N4O4/c1-9-16-10-4-2-3-5-13(10)24-20(16)19(26-17(9)22(29)30)14-7-6-11-15(27)8-12(23)21(28)18(11)25-14/h2-8,24H,23H2,1H3,(H,29,30)
InChIKeyIGQJRDIREIWBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lavendamycin (CAS 81645-09-2): A Quinolinedione Antibiotic with Documented Antitumor and Antimicrobial Activity


Lavendamycin is a naturally occurring quinolinedione antibiotic first isolated from the fermentation broth of Streptomyces lavendulae [1]. Its pentacyclic structure comprises a quinoline-5,8-dione and an indolopyridine (β-carboline) moiety, a core architecture shared with the structurally related antibiotic streptonigrin [2]. Lavendamycin exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi, and demonstrates significant anti-proliferative effects across multiple cancer cell lines . However, its development as a clinical agent has been limited by poor aqueous solubility and non-specific cytotoxicity, prompting extensive medicinal chemistry efforts focused on analog design to improve therapeutic indices [3].

Why Generic Substitution Fails: The Critical Role of the 7-Aminoquinoline-5,8-Dione Moiety in Lavendamycin Bioactivity


Lavendamycin cannot be substituted with generic quinone antibiotics or simple quinoline derivatives due to the stringent structural requirements imposed by its target enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1). Structure-activity relationship (SAR) studies have unequivocally identified the 7-aminoquinoline-5,8-dione moiety as the essential pharmacophore for both cytotoxic activity and substrate recognition by NQO1 [1]. This enzyme, overexpressed in many solid tumors, bioactivates quinone-based prodrugs, making substrate specificity a critical determinant of therapeutic index. Minor modifications, such as the introduction of bulky substituents at the C-7 position or alterations to the quinone redox potential, drastically reduce reduction rates by NQO1 and, consequently, selective cytotoxicity [2]. Therefore, procurement of authentic lavendamycin or specific, well-characterized analogs is non-negotiable for studies targeting NQO1-mediated bioactivation.

Quantitative Differentiation: Lavendamycin vs. Streptonigrin and Key Synthetic Analogs


Antimicrobial Potency Spectrum: Lavendamycin vs. Streptonigrin

A direct comparison of antimicrobial profiles reveals that while both compounds are potent, lavendamycin demonstrates a distinct antifungal advantage. Lavendamycin exhibits stronger antifungal activity against key dermatophytes than streptonigrin, whereas streptonigrin possesses stronger antibacterial properties [1]. This differential spectrum is critical for selecting the appropriate compound for specific antimicrobial screening or mechanism-of-action studies in infectious disease research.

Antimicrobial Antifungal Streptonigrin

Selective Cytotoxicity via NQO1: Lavendamycin Analog 37 vs. Parent

The synthetic lavendamycin analog 37 (2′-CH2OH-7-NH2) demonstrates significantly improved selectivity for NQO1-rich cancer cells compared to the parent compound. It is a 12-fold better substrate for NQO1, with a reduction rate of 263 ± 30 μmol/min/mg NQO1, and exhibits 12-fold greater selective toxicity toward NQO1-overexpressing BE-NQ colon adenocarcinoma cells (IC50 = 0.38 μM) versus NQO1-deficient BE-WT cells (IC50 = 4.49 μM) [1][2]. This contrasts with the parent lavendamycin, which shows less pronounced selectivity due to its lower substrate efficiency.

NQO1 Selective Cytotoxicity Colon Adenocarcinoma

Antiretroviral Activity: Lavendamycin Analog MB 344 vs. AZT

In the search for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), lavendamycin analog MB 344 has emerged as a promising candidate. It exhibits potent HIV-1 reverse transcriptase (RT) inhibition with very low toxicity in vitro and in vivo, and importantly, acts either additively or synergistically with AZT-triphosphate [1]. This combination potential is a key differentiator, as it suggests MB 344 could be used in lower doses in combination regimens, mitigating the high toxicity associated with the parent lavendamycin and streptonigrin.

HIV Reverse Transcriptase NNRTI

T-ALL Selective Growth Inhibition: Lavendamycin vs. B-Cell Lymphoma

Recent studies have revealed a notable differential sensitivity between T-cell acute lymphoblastic leukemia (T-ALL) and B-cell lymphoma cell lines. Lavendamycin potently inhibits the growth of the T-ALL cell line CCRF-CEM with an IC50 of 0.02 μM, while showing no growth inhibition against the B-cell lymphoma cell line Raji [1]. This stark selectivity (at least a 1000-fold difference in sensitivity) highlights a potential lineage-specific vulnerability that is not observed with many standard chemotherapeutics.

T-ALL Leukemia Selective Cytotoxicity

Optimal Application Scenarios for Lavendamycin and Its Analogs in Biomedical Research


Targeted Anticancer Drug Discovery: NQO1-Directed Prodrug Development

Lavendamycin analogs, particularly those with optimized NQO1 substrate specificity (e.g., analog 37), are ideal lead compounds for developing bioreductive prodrugs targeting solid tumors with high NQO1 expression, such as colon, breast, and non-small cell lung cancers [1]. The quantitative data on reduction rates and selective cytotoxicity in isogenic cell line pairs (BE-NQ vs. BE-WT) provide a robust platform for structure-based drug design and validation of in silico models [2].

Novel Antiretroviral Lead Discovery: NNRTI Combination Therapy

The lavendamycin analog MB 344 serves as a valuable tool compound for investigating novel NNRTI mechanisms and for developing combination antiretroviral therapies. Its documented synergy with AZT and low toxicity profile make it a superior starting point for medicinal chemistry optimization compared to the highly toxic parent lavendamycin or streptonigrin [1].

Mechanistic Studies in T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Lavendamycin's remarkable selectivity for the T-ALL cell line CCRF-CEM over B-cell lymphoma cells (Raji) positions it as a unique chemical probe [1]. Researchers can utilize this compound to dissect T-ALL-specific signaling pathways, identify novel drug targets, or screen for synthetic lethal interactions that are uniquely exploitable in this leukemia subtype.

Antifungal Discovery and Dermatophyte Research

For researchers investigating novel antifungal agents against dermatophytes (e.g., Trichophyton and Microsporum species), lavendamycin offers a distinct advantage over streptonigrin due to its superior potency in this class [1]. It can be used as a positive control, a chemical biology tool to probe fungal-specific mechanisms, or a structural scaffold for designing next-generation antifungal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lavendamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.